2-(2-Butyl-4-oxocyclopentyl)acetic acid

Plant Hormone Signaling Enzymology Metabolic Pathway Analysis

2-(2-Butyl-4-oxocyclopentyl)acetic acid, more commonly identified as (±)-9,10-dihydrojasmonic acid (DHJA) or 2-(3-oxo-2-pentylcyclopentyl)acetic acid, is a saturated cyclopentanone derivative and a member of the jasmonate family of plant hormones. With a molecular formula of C12H20O3 and a molecular weight of 212.29 g/mol, this compound exists as a racemic mixture and is characterized by its hydrogenated cyclopentanone ring, distinguishing it from its unsaturated parent compound, jasmonic acid.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
Cat. No. B8087483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butyl-4-oxocyclopentyl)acetic acid
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCCCC1CC(=O)CC1CC(=O)O
InChIInChI=1S/C11H18O3/c1-2-3-4-8-5-10(12)6-9(8)7-11(13)14/h8-9H,2-7H2,1H3,(H,13,14)
InChIKeyHMWRWCNKEHWSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Butyl-4-oxocyclopentyl)acetic acid (Dihydrojasmonic Acid) for Plant Biology and Chemical Synthesis Research Procurement


2-(2-Butyl-4-oxocyclopentyl)acetic acid, more commonly identified as (±)-9,10-dihydrojasmonic acid (DHJA) or 2-(3-oxo-2-pentylcyclopentyl)acetic acid, is a saturated cyclopentanone derivative and a member of the jasmonate family of plant hormones [1]. With a molecular formula of C12H20O3 and a molecular weight of 212.29 g/mol, this compound exists as a racemic mixture and is characterized by its hydrogenated cyclopentanone ring, distinguishing it from its unsaturated parent compound, jasmonic acid [2]. It is a naturally occurring plant growth regulator involved in key physiological processes, including stress response, senescence, and root development, and serves as a critical analytical standard and synthetic intermediate in plant biology and chemical research .

Why Substituting 2-(2-Butyl-4-oxocyclopentyl)acetic acid with Other Jasmonates Compromises Experimental Reproducibility and Data Integrity


Generic substitution of 2-(2-Butyl-4-oxocyclopentyl)acetic acid (dihydrojasmonic acid) with structurally similar jasmonates like jasmonic acid (JA) or methyl jasmonate (MeJA) introduces critical variables that can invalidate experimental outcomes. These compounds exhibit distinct biological activities due to the presence (JA) or absence (DHJA) of the C9-C10 double bond, which profoundly alters their interaction with key enzymes such as jasmonate O-methyltransferase (JMT) and their metabolic stability [1]. Furthermore, their physicochemical properties, including solubility and stability, differ, impacting their performance in analytical workflows like UHPLC-MS/MS, where DHJA is a preferred internal standard . The following quantitative evidence guide details these specific, measurable differentiators that necessitate the procurement of the exact compound.

Quantitative Evidence Guide for Selecting 2-(2-Butyl-4-oxocyclopentyl)acetic acid Over Closest Analogs


Reduced Substrate Affinity for Jasmonate O-Methyltransferase (JMT) Confirms Distinct Metabolic Role from Jasmonic Acid

In a direct head-to-head enzymatic assay, 2-(2-Butyl-4-oxocyclopentyl)acetic acid (dihydrojasmonic acid) demonstrated an 82% reduction in substrate activity for jasmonate O-methyltransferase (JMT) compared to its parent compound, jasmonic acid. This significant difference in enzyme recognition is a primary driver of their distinct physiological roles in planta [1].

Plant Hormone Signaling Enzymology Metabolic Pathway Analysis

Confirmed Poor Substrate Status for Jasmonate O-Methyltransferase Across Multiple Species Supports Its Use as a Negative Control

Consistent with direct comparative data, 2-(2-Butyl-4-oxocyclopentyl)acetic acid is characterized as a 'poor substrate' for jasmonate O-methyltransferase (EC 2.1.1.141) across a range of plant species, including Arabidopsis thaliana, Solanum lycopersicum, and Malus domestica. This is in stark contrast to the enzyme's robust activity with jasmonic acid, which is efficiently converted to its methyl ester [1][2][3]. This class-level inference further solidifies its differentiated biochemical profile.

Comparative Biochemistry Enzyme Specificity Plant Physiology

Demonstrated Plant Growth Regulatory Activity at High Concentration, Quantified by Inhibition of Seed Germination and Radicle Elongation

2-(2-Butyl-4-oxocyclopentyl)acetic acid exhibits quantifiable bioactivity as a plant growth regulator. At a concentration of 10 mM, it inhibits lettuce seed germination and reduces the radicle length of germinated seedlings . While a direct comparative value for jasmonic acid under identical conditions is not provided in this source, this established bioactivity profile differentiates it from inactive analogs and confirms its utility in plant physiology studies.

Plant Growth Regulation Bioassay Agricultural Chemistry

Validated Utility as an Analytical Standard in Targeted Phytohormone Profiling by UHPLC-MS/MS

2-(2-Butyl-4-oxocyclopentyl)acetic acid is established as a key analyte in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for targeted profiling of stress-induced phytohormones, including jasmonic acid and its amino acid conjugates . Its unique chromatographic and mass spectrometric properties enable its use as a reliable internal standard or calibration component, a role for which other jasmonate analogs with different retention times or ionization efficiencies cannot be seamlessly substituted.

Analytical Chemistry Metabolomics Phytohormone Quantification

Optimal Research and Industrial Applications for 2-(2-Butyl-4-oxocyclopentyl)acetic acid Procurement


Dissecting Jasmonate Signaling Pathways via JMT-Independent Mechanisms

Based on the evidence of its 82% reduced substrate activity for JMT compared to jasmonic acid [1], 2-(2-Butyl-4-oxocyclopentyl)acetic acid is an essential reagent for plant biologists seeking to study jasmonate-mediated responses that are independent of methylation by JMT. By using DHJA, researchers can activate a subset of jasmonate responses without triggering the full cascade of events dependent on methyl jasmonate (MeJA) production, enabling a more refined dissection of the signaling network.

Conducting Reproducible Plant Growth and Development Bioassays

The validated plant growth regulatory activity of 2-(2-Butyl-4-oxocyclopentyl)acetic acid, as evidenced by its inhibition of lettuce seed germination and radicle elongation at 10 mM [1], makes it a valuable tool for researchers investigating plant development. Its use in bioassays provides a reproducible and quantifiable phenotypic endpoint, allowing for the study of growth modulation in a controlled experimental setting.

Performing Accurate Quantification of Jasmonates via UHPLC-MS/MS

For analytical chemists and metabolomics researchers, 2-(2-Butyl-4-oxocyclopentyl)acetic acid is a critical component in validated UHPLC-MS/MS workflows for the targeted profiling of stress-induced phytohormones [1]. Its inclusion as a standard or internal control ensures accurate quantification of jasmonic acid and related compounds in complex plant matrices, a task that cannot be reliably performed with other analogs due to differences in chromatographic behavior and ionization efficiency.

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